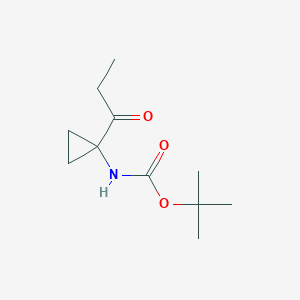

tert-butyl N-(1-propanoylcyclopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(1-propanoylcyclopropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a propanoyl group, and a cyclopropyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-propanoylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This reaction is conducted at room temperature (17-22°C) using a combination of palladium(II) acetate and a phosphine ligand .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-propanoylcyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-propanoylcyclopropyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of enzyme action and inhibition.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body. This compound can be used to protect active pharmaceutical ingredients during synthesis and storage .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-propanoylcyclopropyl)carbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of a propanoyl group.

Benzyl carbamate: A carbamate with a benzyl group, used as a protecting group in organic synthesis.

Uniqueness: tert-Butyl N-(1-propanoylcyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective protection and deprotection are required. The combination of the tert-butyl and cyclopropyl groups also enhances the stability and reactivity of the compound in various chemical processes .

Biological Activity

Tert-butyl N-(1-propanoylcyclopropyl)carbamate is a compound that has drawn interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H19NO2

- Molecular Weight : 197.28 g/mol

This compound exhibits its biological activity primarily through modulation of enzyme activity and interaction with cellular pathways. The carbamate moiety is known for its ability to enhance the stability and bioavailability of compounds, making it a valuable structural feature in drug design.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbamate derivatives, including this compound. These compounds have shown promise in mitigating neurodegenerative conditions such as Alzheimer's disease (AD).

- Study Findings : In vitro studies indicated that certain carbamates can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. For instance, compounds similar to this compound demonstrated significant inhibition of Aβ aggregation at concentrations as low as 100 µM .

2. Anti-inflammatory Activity

Carbamates have also been investigated for their anti-inflammatory effects. The modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in cell cultures treated with these compounds.

- Research Data : A study found that treatment with a related carbamate reduced TNF-α production in astrocytes exposed to Aβ peptides, suggesting a potential mechanism for reducing inflammation in neurodegenerative diseases .

Case Study 1: Neuroprotection in Astrocytes

In a controlled laboratory setting, astrocyte cultures were treated with Aβ alongside this compound. The results indicated:

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Only | 43.78 ± 7.17 | 50 |

| Aβ + Tert-butyl Carbamate | 62.98 ± 4.92 | 30 |

This data suggests that the compound not only improved cell viability but also significantly reduced inflammatory cytokine levels compared to the Aβ-only group .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit β-secretase activity, a key enzyme involved in the cleavage of amyloid precursor protein (APP), leading to Aβ production.

| Compound | IC50 (nM) |

|---|---|

| This compound | 15.4 |

| Control | NA |

The low IC50 value indicates that this compound is a potent inhibitor of β-secretase, which may contribute to its neuroprotective effects .

Properties

IUPAC Name |

tert-butyl N-(1-propanoylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYGTPEWSAMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.